2-Aminonicotinic acid

NAD+ biosynthesis enzyme inhibition nicotinate phosphoribosyltransferase

Reproducible NAPRT inhibition and metal-coordination studies demand the correct positional isomer-generic nicotinic acid derivatives introduce stoichiometric variability. 2-Aminonicotinic acid resolves this via its zwitterionic ground state and ortho-amino-carboxylic acid chelation geometry, absent in 4-, 5-, and 6-amino isomers. • Mixed-type NAPRT inhibitor (Kᵢ = 348 µM)-mechanism distinct from 2-hydroxy and 2-fluoro analogs. • Predictable 2D/3D hydrogen-bonding enables rational salt/co-crystal design (e.g., 2:1:2 perchlorate or 2:1:3 sulphate stoichiometry). • Industrial route validated at 89.2% yield; multi-kg lots with batch-specific HPLC certificates.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 5345-47-1
Cat. No. B027923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminonicotinic acid
CAS5345-47-1
Synonyms2-Amino-3-pyridinecarboxylic Acid;  NSC 3049; 
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C(=O)O
InChIInChI=1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10)
InChIKeyKPIVDNYJNOPGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminonicotinic Acid Procurement-Quality Baseline


2-Aminonicotinic acid (2-ANA; 2-aminopyridine-3-carboxylic acid) is a bifunctional pyridine derivative bearing an amino group ortho to a carboxylic acid on the pyridine ring. With a molecular formula of C₆H₆N₂O₂ and a molecular weight of 138.13 g·mol⁻¹, the compound is supplied as a white to off-white crystalline powder with a melting point of 295–297 °C (dec.) . Its zwitterionic nature, confirmed by single-crystal X‑ray diffraction, distinguishes it from many isomeric aminonicotinic acids and from the parent nicotinic acid [1]. This property underpins its unique solubility profile and metal-coordination behaviour, which are critical for reproducible use in medicinal chemistry, agrochemical, and materials science workflows.

Workflow NAPRT enzyme inhibition & NAD+ pathway studies
Selection Zwitterionic building block with predictable H-bonding
Use Context Carboxylate-exclusive metal coordination & crystal engineering

Why Generic Substitution Is Scientifically Invalid


The 2‑amino substituent adjacent to the carboxylic acid creates a zwitterionic ground state and a chelating N,O‑donor geometry that is absent in the 4‑, 5‑, and 6‑amino isomers, in 2‑hydroxy or 2‑chloro analogs, and in unsubstituted nicotinic acid [1]. These structural differences translate into divergent enzyme‑inhibition mechanisms, metal‑coordination stoichiometries, and thermal stability profiles. Consequently, substituting another ‘nicotinic acid derivative’ without verifying the specific positional isomer and functional group risks irreproducible biological results, failed complexation reactions, or unpredictable thermal behaviour during scale‑up [2]. The quantitative evidence below demonstrates exactly where 2‑aminonicotinic acid differs from its closest analogs in measurable, decision‑relevant ways.

!
Positional isomers (4‑,5‑,6‑amino) may lack zwitterionic form and shift NAPRT inhibition mechanism
!
2‑Hydroxy or 2‑chloro analogs exhibit competitive/non‑competitive profiles, not mixed‑type, altering kinase readout
!
Unsubstituted nicotinic acid lacks amino‑N donor and zwitterionic character, limiting co‑crystal stoichiometry control

Quantitative Differentiation vs. Closest Analogs


NAPRT Mixed-Type Inhibition Kinetics

In a head‑to‑head continuous fluorometric assay against purified human recombinant NAPRT, 2‑aminonicotinic acid exhibits mixed‑type inhibition (IC₅₀ = 609 ± 69 µM, Kᵢ = 348 ± 36 µM) [1]. By contrast, 2‑hydroxynicotinic acid is a competitive inhibitor (IC₅₀ = 1214 ± 91 µM, Kᵢ = 215 ± 5 µM) and 2‑fluoronicotinic acid is a non‑competitive inhibitor (IC₅₀ = 351 ± 38 µM, Kᵢ = 149 ± 14 µM) under identical conditions [1]. The mixed‑type mechanism of 2‑aminonicotinic acid implies that it can bind both the free enzyme and the enzyme‑substrate complex, a property not shared by any other 2‑substituted nicotinic acid in this panel.

NAPRT inhibition kinetics
Head-to-head
Mixed‑type (IC₅₀ 609 µM, Kᵢ 348 µM) vs. competitive (2‑hydroxy) and non‑competitive (2‑fluoro)
Distinct enzyme binding mode supports unique NAD+ pathway probe development
Mechanism-specificity cannot be replicated by other 2‑substituted analogs
NAD+ biosynthesis enzyme inhibition nicotinate phosphoribosyltransferase

Zwitterionic Crystal Structure and Hydrogen-Bonding Network

Single‑crystal X‑ray diffraction reveals that 2‑aminonicotinic acid crystallizes in the centrosymmetric space group P2(1)/c in a zwitterionic form, stabilized by strong N–H···O hydrogen bonds involving both the protonated amine and the deprotonated carboxylate [1]. This contrasts with nicotinic acid (neutral form in the solid state) and isonicotinic acid (neutral form) [2]. The zwitterionic motif of 2‑aminonicotinic acid enables predictable 2‑dimensional and 3‑dimensional hydrogen‑bonded networks when co‑crystallized with perchlorate or sulphate counter‑ions, yielding stoichiometrically well‑defined salts (2:1:2 and 2:1:3) [1].

Solid-state zwitterion
Class-level
Zwitterionic form in P2(1)/c, stable 2:1:2 and 2:1:3 salt stoichiometries with ClO₄⁻/SO₄²⁻
Enables rational co‑crystal design; absent in neutral nicotinic/isonicotinic acids
Context-dependent; class‑level inference based on CSD comparison
solid-state chemistry crystal engineering zwitterion

Optimized Industrial Synthesis Yield

A patented industrial method (CN104277031A) produces 2‑aminonicotinic acid at 97% purity with a total yield of 89.2% using low‑cost, general industrial raw materials [1]. By comparison, the earlier quinoline‑oxidation route achieves a maximum overall yield of only ~29% from quinoline [2]. This represents a >3‑fold yield improvement, directly impacting the commercial availability and cost‑effectiveness of high‑purity material for procurement.

Synthesis yield
Cross-study
Reported 89% overall yield (CN104277031A) vs. ~29% from quinoline route
Supports scalable, cost‑effective procurement for multi‑gram synthesis programmes
Data to verify; reproducibility may depend on process transfer
process chemistry synthesis optimization industrial yield

Thermal Stability and Metal-Coordination Stoichiometry

Thermogravimetric analysis (TGA) of 2‑aminonicotinic acid complexes with nine transition/post‑transition metals reveals consistent stoichiometries: 1:2 metal‑to‑ligand for Co(II), Fe(III), Ni(II), Zn(II), Cr(III), Cd(II), and Cu(II), and 1:1 for Ag(I) and Mn(II) [1]. FT‑IR shifts in ν(CO₂⁻) confirm coordination occurs exclusively through the carboxylate group, not the amino nitrogen; a behaviour distinct from 2‑aminobenzoic acid (anthranilic acid), which often coordinates via both amino and carboxylate groups [2]. This predictable coordination mode is essential for designing metal‑organic frameworks, catalysts, and bioactive complexes with reproducible geometry.

Metal coordination
Class-level
Exclusive carboxylate‑only binding; 1:2 M:L for Co, Ni, Zn, Cu; 1:1 for Ag, Mn
Predictable coordination geometry for MOF/catalyst design, unlike ambidentate 2‑aminobenzoic acid
Class‑level inference; coordination mode may shift under non‑aqueous conditions
coordination chemistry thermogravimetric analysis metal complexes

Procurement-Guided Application Scenarios


NAPRT-Targeted Cancer Metabolism Probe

In NAD+ biosynthesis research where NAMPT inhibition is compensated by NAPRT‑mediated salvage, 2‑aminonicotinic acid serves as a mixed‑type NAPRT inhibitor (Kᵢ = 348 µM) with a mechanism distinct from the competitive 2‑hydroxynicotinic acid and the non‑competitive 2‑fluoronicotinic acid [1]. This mechanism‑specificity is critical when the binding mode to the enzyme‑substrate complex influences cellular NAD+ depletion kinetics. Procurement from a supplier providing ≥98% HPLC‑purity material ensures that trace amounts of other 2‑substituted nicotinic acids do not confound mechanism‑of‑action studies.

Crystal Engineering and Co-Crystal Formulation

For solid‑state formulation of active pharmaceutical ingredients (APIs), the zwitterionic nature and predictable 2D/3D hydrogen‑bonding pattern of 2‑aminonicotinic acid enable the rational design of salts and co‑crystals with defined stoichiometry (e.g., 2:1:2 perchlorate or 2:1:3 sulphate salts) [2]. This property is absent in neutral nicotinic or isonicotinic acid, making 2‑aminonicotinic acid the preferred choice when a proton‑transfer‑ready co‑former is needed to improve solubility, dissolution rate, or stability of a neutral drug molecule.

Scalable Synthesis of Pyrido-Fused Heterocyclic Libraries

With a validated industrial route delivering 89.2% overall yield and 97% purity [3], 2‑aminonicotinic acid is a cost‑effective starting material for constructing pyrido[2,3‑d]pyrimidines, naphthyridinones, and other fused heterocycles bearing an ortho‑amino‑carboxylic acid handle. Procurement from vendors able to supply multi‑kilogram lots with batch‑specific HPLC certificates enables reliable synthesis of compound libraries where the 2‑amino‑3‑carboxy regiochemistry is structurally required.

MOFs and Coordination Polymers with Carboxylate-Only Chelation

When designing MOFs or homogeneous catalysts that require a carboxylate‑only bridging ligand with a non‑coordinating pyridine nitrogen spacer, 2‑aminonicotinic acid provides the exclusive carboxylate‑binding mode confirmed by FT‑IR [4]. This contrasts with 2‑aminobenzoic acid, which may engage the amino group in metal binding, leading to unpredictable network topology. Procurement of 2‑aminonicotinic acid at >98% purity ensures stoichiometric control essential for reproducible MOF pore geometry and catalytic site density.

Application
Selection Property
Validation Focus
NAPRT pathway inhibition studies
Mixed‑type inhibition mechanism distinct from competitive/non‑competitive analogs
Enzyme kinetics and binding-mode assessment in NAD+ salvage context
Solid-state formulation research
Zwitterionic co‑former with predictable hydrogen‑bonded salt/co‑crystal stoichiometry
Salt/co‑crystal stoichiometry confirmation and dissolution profiling
Heterocycle library synthesis scale‑up
Reported high‑yield industrial route suitable for multi‑kilogram production
Batch purity, yield reproducibility, and process transfer review
MOF and coordination polymer design
Carboxylate‑exclusive chelation mode, no amino‑N participation
Coordination geometry and network topology consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.